molecular formula C14H11FO3 B6364580 4-Fluoro-2-(3-methoxyphenyl)benzoic acid CAS No. 1179885-80-3

4-Fluoro-2-(3-methoxyphenyl)benzoic acid

Cat. No.: B6364580
CAS No.: 1179885-80-3
M. Wt: 246.23 g/mol
InChI Key: NUWLULBWCLHGNB-UHFFFAOYSA-N
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Description

4-Fluoro-2-(3-methoxyphenyl)benzoic acid (CAS: 1143461-60-2) is a fluorinated benzoic acid derivative featuring a 3-methoxyphenyl substituent at the 2-position of the benzene ring. This compound is of interest in medicinal chemistry and materials science due to the electronic and steric effects imparted by the fluorine atom and methoxy group. The fluorine atom enhances metabolic stability and lipophilicity, while the methoxy group can influence hydrogen bonding and π-π stacking interactions .

Properties

IUPAC Name

4-fluoro-2-(3-methoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-18-11-4-2-3-9(7-11)13-8-10(15)5-6-12(13)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUWLULBWCLHGNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=C(C=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681170
Record name 5-Fluoro-3'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179885-80-3
Record name 5-Fluoro-3'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Fluoro-2-(3-methoxyphenyl)benzoic acid involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a boronic acid derivative and an aryl halide in the presence of a palladium catalyst. The reaction conditions are generally mild and can be carried out in aqueous or organic solvents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(3-methoxyphenyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to participate in nucleophilic aromatic substitution reactions, while the methoxy group can influence its electronic properties. These interactions can affect various biochemical pathways and enzyme activities .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name CAS Number Substituents (Position) Molecular Weight Melting Point (°C) Key Features
4-Fluoro-2-(3-methoxyphenyl)benzoic acid 1143461-60-2 -F (4), -C₆H₄-3-OCH₃ (2) 260.23 Not reported High lipophilicity, electron-rich ring
4-Fluoro-2-(phenylamino)benzoic acid 365-54-8 -F (4), -NH-C₆H₅ (2) 231.22 217–220 (decomp.) Intramolecular N-H···O hydrogen bonds
2-((2-Fluorophenyl)amino)benzoic acid 54-58-0 -F (2, on phenylamino group) 235.21 180–182 Planar structure, weak acidity
4-Fluoro-2-(1-pyrrolidinyl)benzoic acid 952680-24-9 -F (4), -pyrrolidinyl (2) 209.22 Not reported Basic nitrogen, enhanced solubility
4-Fluoro-2-(4-formylphenyl)benzoic acid 1261921-54-3 -F (4), -C₆H₄-4-CHO (2) 244.22 Not reported Aldehyde functionality for conjugation

Key Observations :

  • Lipophilicity: The methoxy group in this compound increases lipophilicity compared to amino-substituted analogs (e.g., 365-54-8), which may enhance membrane permeability but reduce aqueous solubility .
  • Acidity: Electron-donating groups like -OCH₃ decrease the acidity of the benzoic acid proton compared to electron-withdrawing groups (e.g., -NO₂), as seen in the higher pKa of methoxy derivatives .
  • Crystal Packing : Compounds with hydrogen-bonding substituents (e.g., -NH in 365-54-8) form intramolecular or dimeric interactions, while methoxy-substituted analogs rely on weaker van der Waals forces .

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